ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
For industrial production, the synthesis may involve multi-step processes that ensure high yield and purity. For example, a mixture of ethyl 1-benzylpyrazole-4-carboxylate and lithium hydroxide in tetrahydrofuran and water can be refluxed to produce the desired compound .
Chemical Reactions Analysis
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be hydrolyzed to form 1-benzyl-1H-pyrazole-4-carboxylic acid using lithium hydroxide in tetrahydrofuran .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the hydrolysis of this compound results in the formation of 1-benzyl-1H-pyrazole-4-carboxylic acid .
Scientific Research Applications
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, pyrazole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, it is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which have applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase, which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as ethyl 1H-pyrazole-4-carboxylate and ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate These compounds share the pyrazole ring structure but differ in their substituents, which can influence their chemical and biological properties
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, and medicine. Its synthesis involves various methods, and it undergoes diverse chemical reactions. The compound’s unique structure and properties make it valuable for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-benzylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDJCLKKQWXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570365 | |
Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150559-94-7 | |
Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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